N-[4-(3,4-Dichlorophenyl)-3-(3,4-dimethoxyphenethyl)-1,3-thiazol-2(3H)-yliden]-N-(2-methylphenyl)amine
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Overview
Description
N-[4-(3,4-Dichlorophenyl)-3-(3,4-dimethoxyphenethyl)-1,3-thiazol-2(3H)-yliden]-N-(2-methylphenyl)amine is a complex organic compound that belongs to the class of thiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3,4-Dichlorophenyl)-3-(3,4-dimethoxyphenethyl)-1,3-thiazol-2(3H)-yliden]-N-(2-methylphenyl)amine typically involves the condensation of 3,4-dichlorophenylthiourea with 3,4-dimethoxyphenethylamine under controlled conditions. The reaction is usually carried out in an ethanol solvent, with the mixture being refluxed to facilitate the formation of the thiazole ring .
Industrial Production Methods
Industrial production of this compound may involve a more streamlined process, utilizing automated reactors and continuous flow systems to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(3,4-Dichlorophenyl)-3-(3,4-dimethoxyphenethyl)-1,3-thiazol-2(3H)-yliden]-N-(2-methylphenyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
N-[4-(3,4-Dichlorophenyl)-3-(3,4-dimethoxyphenethyl)-1,3-thiazol-2(3H)-yliden]-N-(2-methylphenyl)amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(3,4-Dichlorophenyl)-3-(3,4-dimethoxyphenethyl)-1,3-thiazol-2(3H)-yliden]-N-(2-methylphenyl)amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]methanamine
- Methyl N-(3,4-dichlorophenyl)carbamate
Uniqueness
N-[4-(3,4-Dichlorophenyl)-3-(3,4-dimethoxyphenethyl)-1,3-thiazol-2(3H)-yliden]-N-(2-methylphenyl)amine stands out due to its unique combination of dichlorophenyl and dimethoxyphenethyl groups attached to a thiazole ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C26H24Cl2N2O2S |
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Molecular Weight |
499.5 g/mol |
IUPAC Name |
4-(3,4-dichlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]-N-(2-methylphenyl)-1,3-thiazol-2-imine |
InChI |
InChI=1S/C26H24Cl2N2O2S/c1-17-6-4-5-7-22(17)29-26-30(13-12-18-8-11-24(31-2)25(14-18)32-3)23(16-33-26)19-9-10-20(27)21(28)15-19/h4-11,14-16H,12-13H2,1-3H3 |
InChI Key |
WVZHBQMGSOACPF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N=C2N(C(=CS2)C3=CC(=C(C=C3)Cl)Cl)CCC4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
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